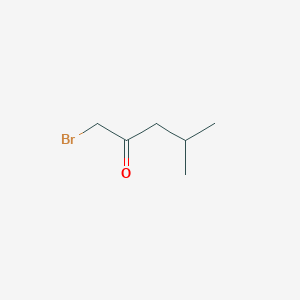
1-Bromo-4-methylpentan-2-one
Übersicht
Beschreibung
1-Bromo-4-methylpentan-2-one, also known as 1-bromo-2-methylbutan-2-one, is an organic compound that is widely used in the synthesis of organic and pharmaceutical compounds. It is a colorless liquid with a boiling point of 128°C. This compound is a versatile reagent that finds application in a wide range of organic synthesis reactions.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis
1-Bromo-4-methylpentan-2-one has been studied for its conformational properties. Crowder and Jaiswal (1983) examined its liquid and solid-state IR spectra, revealing the presence of two conformations in the neat liquid but only one stable conformer in the crystalline solid. This research contributes to understanding the molecular structure and behavior of such compounds (Crowder & Jaiswal, 1983).
Elimination Kinetics
The elimination kinetics of this compound have been explored in the context of secondary alkyl bromides. Chuchani et al. (1990) studied this in the gas phase, observing homogeneous, unimolecular reactions that follow first-order rate laws. Such studies are crucial for understanding the chemical reactivity and kinetics of alkyl bromides (Chuchani, Martín, Rotinov, & Dominguez, 1990).
Vibrational Analysis
Vibrational analysis of this compound and similar compounds has been performed to understand their molecular vibrations and isomerism. Crowder and Jalilian (1978) conducted infrared and Raman spectra analyses, providing insights into the vibrational properties and rotational isomers of these molecules (Crowder & Jalilian, 1978).
Solvolysis Studies
Research by Liu, Hou, and Tsao (2009) on the solvolysis of tertiary bromoalkanes, including compounds similar to this compound, has contributed to understanding the reaction mechanisms and solvent effects in organic chemistry (Liu, Hou, & Tsao, 2009).
Photocleavage Studies
Augustyniak (1980) investigated the photocleavage of 4-methylpentan-2-one, which is closely related to this compound, in the presence of naphthalene. This research contributes to understanding photochemical reactions involving aliphatic ketones (Augustyniak, 1980).
Extraction and Separation
Gawali and Shinde (1974) used 4-methylpentan-2-ol for the quantitative extraction of iron(III), demonstrating its potential in chemical extraction and separation processes (Gawali & Shinde, 1974).
Phase Equilibrium and Thermodynamics
Chen et al. (2017) studied the phase equilibrium and thermodynamic modeling of systems involving 4-methylpentan-2-one, showcasing its importance in chemical engineering and process design (Chen, Wang, Lv, & Li, 2017).
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of 1-Bromo-4-methylpentan-2-one is not well-documented. As a brominated ketone, it may participate in various chemical reactions, such as nucleophilic substitution or addition, depending on the reaction conditions and the presence of other reactants. The bromine atom in the molecule could potentially make it a good leaving group, allowing for various substitutions at that position .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its reactivity and interactions with biological targets. For instance, its stability might be affected under certain conditions due to the presence of the bromine atom .
Biochemische Analyse
Biochemical Properties
1-Bromo-4-methylpentan-2-one plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. For example, it can react with thiol groups in cysteine residues of proteins, potentially altering their activity and stability .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating properties enable it to modify DNA and RNA, leading to changes in gene expression. Additionally, it can disrupt cellular metabolism by inhibiting key enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit enzymes by modifying their active sites, preventing substrate binding and catalysis. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, potentially causing oxidative stress and damage. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution to different cellular compartments .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus, where it can interact with DNA and RNA, leading to changes in gene expression. Additionally, it can localize to the mitochondria, affecting cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
1-bromo-4-methylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-5(2)3-6(8)4-7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJUXWODMAMVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308830 | |
| Record name | 1-Bromo-4-methyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29585-02-2 | |
| Record name | 1-Bromo-4-methyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29585-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-methyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


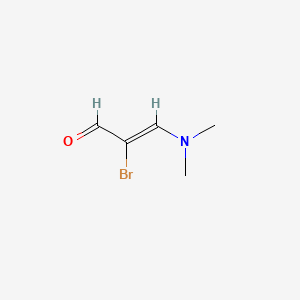

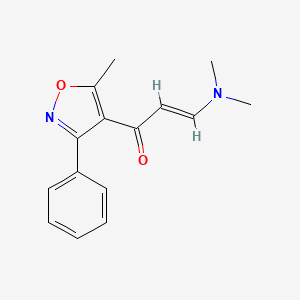
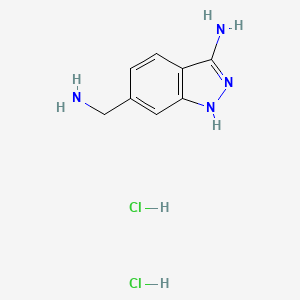
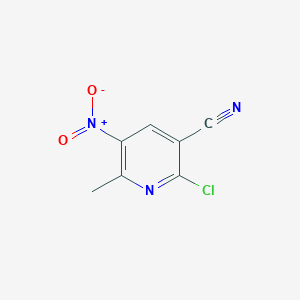
![4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B3034989.png)
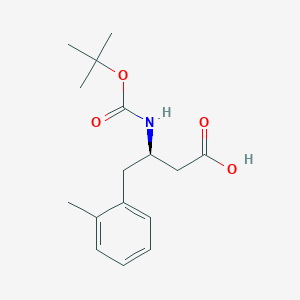
![2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3034992.png)



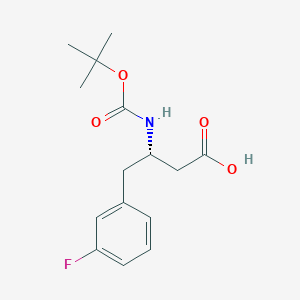
![N1-(2,3,4,5,6-pentafluorophenyl)-2-[(4-bromophenyl)thio]acetamide](/img/structure/B3034999.png)
![Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B3035002.png)
